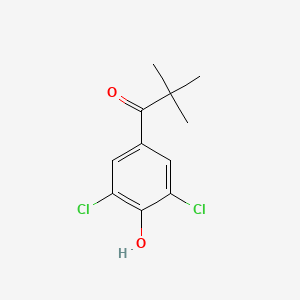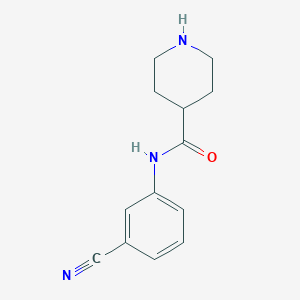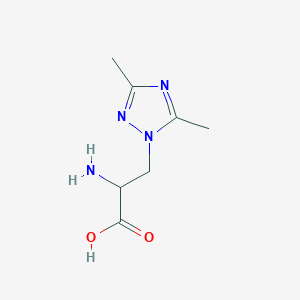
2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of a suitable amino acid derivative with a triazole precursor. One common method involves the use of 2-amino-3-bromopropanoic acid, which undergoes nucleophilic substitution with 1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of amides or sulfonamides.
Aplicaciones Científicas De Investigación
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemistry: It serves as a precursor for the development of plant growth regulators and pesticides.
Material Science: The compound is utilized in the synthesis of polymers and materials with specific properties, such as conductivity or biocompatibility.
Mecanismo De Acción
The mechanism of action of 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. In agrochemistry, it may affect plant hormone pathways, altering growth and development.
Comparación Con Compuestos Similares
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Lacks the dimethyl substitution on the triazole ring.
3-(1H-1,2,4-Triazol-1-yl)propanoic acid: Lacks the amino group.
2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid: Contains a different triazole isomer.
Uniqueness: The presence of the dimethyl substitution on the triazole ring in 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid enhances its lipophilicity and may improve its binding interactions with biological targets. This structural feature distinguishes it from other similar compounds and can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H12N4O2 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-4-9-5(2)11(10-4)3-6(8)7(12)13/h6H,3,8H2,1-2H3,(H,12,13) |
Clave InChI |
QPGSCTKDOWKYPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


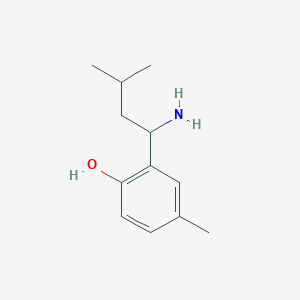
![[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
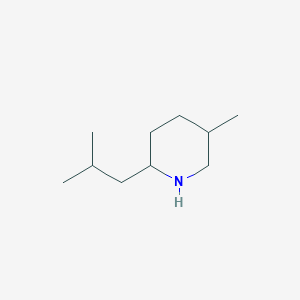
amine](/img/structure/B13308664.png)

![1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13308680.png)
![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
![2-chloro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13308695.png)


